molecular formula C6H6N2O4 B1196763 3-Methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid CAS No. 705-36-2

3-Methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid

Cat. No.: B1196763
CAS No.: 705-36-2
M. Wt: 170.12 g/mol
InChI Key: HRHMKAOOSCBQKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid is a heterocyclic compound with significant importance in organic chemistry. This compound is characterized by a pyrimidine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3. The presence of keto groups at positions 2 and 6, along with a carboxylic acid group at position 4, makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid can be achieved through several methods. One common approach involves the condensation of ethyl acetoacetate with urea under acidic conditions, followed by cyclization and subsequent oxidation . Another method includes the reaction of oxazine with propanolamine in a sealed vial at elevated temperatures, followed by oxidation with selenium dioxide .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include aldehyde derivatives, hydroxylated compounds, and substituted pyrimidine derivatives. These products have diverse applications in organic synthesis and medicinal chemistry.

Mechanism of Action

The mechanism of action of 3-Methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The presence of keto and carboxylic acid groups allows it to form hydrogen bonds and interact with active sites of enzymes, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid is unique due to its specific substitution pattern and functional groups, which confer distinct reactivity and properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in organic synthesis and medicinal chemistry.

Properties

CAS No.

705-36-2

Molecular Formula

C6H6N2O4

Molecular Weight

170.12 g/mol

IUPAC Name

3-methyl-2,6-dioxopyrimidine-4-carboxylic acid

InChI

InChI=1S/C6H6N2O4/c1-8-3(5(10)11)2-4(9)7-6(8)12/h2H,1H3,(H,10,11)(H,7,9,12)

InChI Key

HRHMKAOOSCBQKD-UHFFFAOYSA-N

SMILES

CN1C(=CC(=O)NC1=O)C(=O)O

Canonical SMILES

CN1C(=CC(=O)NC1=O)C(=O)O

Synonyms

1-(methyl)orotic acid
1-methylorotic acid

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.